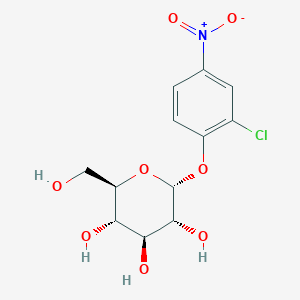

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Overview

Description

2-Chloro-4-nitrophenyl α-D-glucopyranoside is a crucial biomedical compound, serving as a versatile tool for investigating enzyme substrates and glucosides in the realm of scientific research . It is a chromogenic substrate for enzymes that target the linkage between CNP and alpha-D-glucose .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl α-D-glucopyranoside involves the formation of a 2-chloro-4-nitrophenyl glucoside structure . The compound has been used in the differential assay of human alpha-amylases .Molecular Structure Analysis

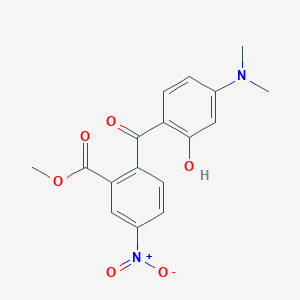

The molecular formula of 2-Chloro-4-nitrophenyl α-D-glucopyranoside is C12H14ClNO8 . The compound is a conjugate of CNP and α-D-glucose .Chemical Reactions Analysis

Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate . The compound has been used to characterize the activity of human pancreatic or salivary amylase .Physical And Chemical Properties Analysis

The compound is a powder or crystal in form and is stored at a temperature of -20°C . Its molecular weight is 335.69 .Scientific Research Applications

Enzyme Activity Assay

Specific Scientific Field

Summary of the Application

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is used as a colorimetric substrate for α-amylases . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Methods of Application

The compound is used in assays to determine the enzymatic activity of α-amylase . The α-amylase enzyme hydrolyzes the 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside, releasing 2-chloro-4-nitrophenol. The release of this compound can be monitored using a spectrophotometer at a wavelength of 405 nm .

Results or Outcomes

The amount of 2-chloro-4-nitrophenol released is directly proportional to the activity of the α-amylase enzyme present in the sample. This method allows for the quantitative measurement of α-amylase activity .

Glycosyltransferases Assay

Specific Scientific Field

Summary of the Application

The related conjugate between CNP and β-D-glucose, 2-chloro-4-nitrophenyl β-D-glucopyranoside, is used as a chromogenic substrate for glycosyltransferases .

Methods of Application

This product is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose .

Results or Outcomes

The hydrolysis of this compound by glycosyltransferases can be monitored using colorimetric methods, providing a measure of enzyme activity .

Culture Media for Bacteria

Specific Scientific Field

Summary of the Application

2-Chloro-4-nitrophenyl-beta-D-glucopyranoside is used as a culture media for bacteria . It serves as a diagnostic agent to identify the presence of β-glucosidase in urine .

Methods of Application

The compound is incorporated into the culture media. Bacteria that produce β-glucosidase will hydrolyze the compound, leading to a color change that can be detected visually .

Results or Outcomes

The presence of β-glucosidase in urine can be detected, which can be useful in diagnosing certain medical conditions .

Detection of Glucansucrases and Yeast α-D-Glucosidase

Specific Scientific Field

Summary of the Application

4-Nitrophenyl-alpha-D-glucopyranoside, a related compound, is used in the detection of glucansucrases and for yeast α-D-glucosidase .

Methods of Application

This compound acts as a chromogenic substrate for these enzymes. The enzymes hydrolyze the compound, leading to a color change that can be detected visually .

Results or Outcomes

The activity of glucansucrases and yeast α-D-glucosidase can be detected and quantified .

α-Amylase Activity Assay

Specific Scientific Field

Summary of the Application

2-Chloro-4-nitrophenyl-α-D-maltotrioside, a related compound, is used as a substrate in assays to determine the enzymatic activity of α-amylase . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Methods of Application

The compound is used in assays to determine the enzymatic activity of α-amylase . The α-amylase enzyme hydrolyzes the 2-Chloro-4-nitrophenyl-α-D-maltotrioside, releasing 2-chloro-4-nitrophenol. The release of this compound can be monitored using a spectrophotometer at a wavelength of 405 nm .

Results or Outcomes

The amount of 2-chloro-4-nitrophenol released is directly proportional to the activity of the α-amylase enzyme present in the sample. This method allows for the quantitative measurement of α-amylase activity .

Diagnostic Agent for β-Glucosidase

Specific Scientific Field

Summary of the Application

2-Chloro-4-nitrophenyl β-D-glucopyranoside, a related compound, is used as a diagnostic agent to identify the presence of β-glucosidase in urine .

Methods of Application

The compound is incorporated into the diagnostic test. Urine that contains β-glucosidase will hydrolyze the compound, leading to a color change that can be detected visually .

Safety And Hazards

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)